Cas no 7228-38-8 (5-Chloro-1,3-benzodioxole)

5-Chloro-1,3-benzodioxole is a versatile organic compound, offering unique electrophilic and nucleophilic properties. It is valued for its stability and reactivity, making it suitable for synthesizing various heterocyclic compounds. The compound's structural features contribute to its effectiveness in organic reactions, providing a reliable and efficient starting material for pharmaceutical and agrochemical applications.
5-Chloro-1,3-benzodioxole structure
5-Chloro-1,3-benzodioxole structure
Product Name:5-Chloro-1,3-benzodioxole
CAS No:7228-38-8
MF:C7H5ClO2
MW:156.56640124321
MDL:MFCD00010842
CID:85861
PubChem ID:138966
Update Time:2025-07-23

5-Chloro-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 5-Chlorobenzo[d][1,3]dioxole
    • 5-Chloro-1,3-benzodioxole
    • 1-Chloro-3,4-methylenedioxybenzene
    • 5-chloro-1,3-dioxaindane
    • NSC400867
    • NSC 400867
    • 1,3-benzodioxole, 5-chloro-
    • AS-37313
    • 5-CHLORO-BENZO[1,3]DIOXOLE
    • SCHEMBL409478
    • SY109359
    • DTXSID20222606
    • 4-chloro-1,2-(methylenedioxy)benzene
    • AKOS000121617
    • FT-0636395
    • 5-Chloro-1,3-benzodioxole, 98%
    • A837471
    • MFCD00010842
    • 1,3-Benzodioxole,5-chloro-
    • NSC-400867
    • 7228-38-8
    • InChI=1/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H
    • EN300-21225
    • NS00037358
    • 5-chloro-2H-1,3-benzodioxole
    • DTXCID10145097
    • DB-055621
    • MDL: MFCD00010842
    • Inchi: 1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
    • InChI Key: ODQPZHOXLYATLC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)OCO2

Computed Properties

  • Exact Mass: 155.99800
  • Monoisotopic Mass: 155.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.34 g/mL at 25 °C(lit.)
  • Boiling Point: 185-187 °C(lit.)
  • Flash Point: Fahrenheit: 201.2 ° f
    Celsius: 94 ° c
  • Refractive Index: n20/D 1.556(lit.)
  • PSA: 18.46000
  • LogP: 2.06870
  • Solubility: Not available

5-Chloro-1,3-benzodioxole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

5-Chloro-1,3-benzodioxole Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-1,3-benzodioxole Suppliers

Amadis Chemical Company Limited
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(CAS:7228-38-8)5-Chloro-1,3-benzodioxole
Order Number:A837471
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:40
Price ($):221.0
Email:sales@amadischem.com

5-Chloro-1,3-benzodioxole Related Literature

Additional information on 5-Chloro-1,3-benzodioxole

Professional Introduction to 5-Chloro-1,3-benzodioxole (CAS No. 7228-38-8)

5-Chloro-1,3-benzodioxole, also known by its CAS number 7228-38-8, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of 5-Chloro-1,3-benzodioxole consists of a benzene ring fused with an oxygen-containing heterocycle, which is further substituted with a chlorine atom at the 5-position. This arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of the chlorine atom enhances its utility in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

In recent years, 5-Chloro-1,3-benzodioxole has been extensively studied for its role in the development of pharmaceuticals. Its structural motif is reminiscent of several bioactive molecules, suggesting potential therapeutic applications. Researchers have explored its derivatives as candidates for treating neurological disorders, infectious diseases, and inflammatory conditions. The compound's ability to interact with biological targets makes it a promising scaffold for drug design.

One of the most compelling aspects of 5-Chloro-1,3-benzodioxole is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex molecules, including agrochemicals and specialty chemicals. The chlorine substituent allows for further functionalization, enabling chemists to tailor the compound for specific applications. This flexibility has led to numerous patents and research publications detailing novel synthetic routes and applications.

The latest advancements in the field have highlighted the compound's role in medicinal chemistry. Researchers have demonstrated that derivatives of 5-Chloro-1,3-benzodioxole can exhibit potent activity against various disease-causing agents. For instance, studies have shown that certain analogs possess anti-inflammatory properties comparable to established drugs but with improved selectivity and reduced side effects. These findings underscore the importance of this compound in developing next-generation therapeutics.

The synthesis of 5-Chloro-1,3-benzodioxole itself is another area of active interest. Modern synthetic methodologies have refined the process, making it more efficient and environmentally friendly. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to improve yields and reduce waste. These innovations align with global efforts to promote sustainable chemistry practices.

In addition to pharmaceutical applications, 5-Chloro-1,3-benzodioxole has found utility in materials science. Its ability to form stable complexes with metals has led to research into its use as a ligand in catalysis. Such complexes can enhance reaction efficiency and selectivity in industrial processes, contributing to more sustainable manufacturing practices.

The future prospects for 5-Chloro-1,3-benzodioxole are promising, with ongoing research exploring new derivatives and applications. As our understanding of biological systems continues to grow, so does the potential for this compound to contribute to medical breakthroughs. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

In conclusion, 5-Chloro-1,3-benzodioxole (CAS No. 7228-38-8) is a multifaceted compound with significant implications in pharmaceuticals and chemical synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions to complex challenges. As scientific knowledge advances, the applications of this compound are likely to expand, reinforcing its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7228-38-8)5-Chloro-1,3-benzodioxole
A837471
Purity:99%
Quantity:100g
Price ($):221.0
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